5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Antiproliferative Activity Cancer Cell Lines IC₅₀ Comparison

Medicinal chemistry programs targeting kinase inhibition demand structurally validated building blocks; generic pyrazole-3-carboxylic acids yield divergent SAR and compromise hit reproducibility. 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid resolves this with its essential 3-nitrophenyl moiety, delivering confirmed antiproliferative activity (MCF-7 IC50 = 7.8 µM; A549 IC50 = 5.6 µM). Procure at ≥95% purity with consistent batch quality for library synthesis and hit-to-lead campaigns.

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 899714-76-2
Cat. No. B1303628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
CAS899714-76-2
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O
InChIInChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
InChIKeyKOYVJIGBLQRTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Procurement & Chemical Identity


5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a nitro-substituted pyrazole-3-carboxylic acid derivative with the molecular formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . It is commercially available at ≥95% purity and is widely utilized as a strategic building block in drug discovery programs targeting kinase inhibition and anti-inflammatory pathways . The compound exhibits moderate antiproliferative activity in vitro against human cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells . Its structural features—a 3-nitrophenyl ring coupled with a pyrazole carboxylic acid core—enable it to serve as a versatile scaffold for generating focused compound libraries, making it a critical procurement item for medicinal chemistry and high-throughput screening campaigns [1].

Nitro-aromatic pyrazole-3-carboxylic acid scaffold for medicinal chemistry library synthesis
Supports kinase inhibition and inflammatory pathway research workflows
Research-grade building block with reported cell-based assay context

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Why Generic Analogs Fail


Direct substitution with unsubstituted pyrazole-3-carboxylic acid or other regioisomers is scientifically invalid due to the profound impact of the 3-nitrophenyl moiety on both electronic properties and biological activity. While generic pyrazole-3-carboxylic acids lack significant antiproliferative activity or exhibit entirely different target profiles—such as 5-methyl-1H-pyrazole-3-carboxylic acid acting as a selective D-amino acid oxidase (DAO) inhibitor (IC₅₀ = 910 nM) rather than a cytotoxic agent [1]—the 3-nitro substitution in the target compound is essential for its moderate yet specific cancer cell growth inhibition profile . Furthermore, structural analogs such as 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152836-50-4), a regioisomer, possess distinct reactivity and biological profiles due to differences in nitrogen substitution patterns on the pyrazole ring [2]. Consequently, using a different pyrazole carboxylic acid in a screening campaign or synthetic route would fundamentally alter the structure-activity relationship (SAR), invalidate comparative data, and jeopardize hit-to-lead reproducibility.

Target
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Regioisomer Risk
1-(3-nitrophenyl) analog (CAS 1152836-50-4) shares MW and formula but differs in pyrazole N-substitution; biological context may not transfer and SAR data may be invalidated.
Target
3-nitrophenyl substitution confers reported antiproliferative phenotype
Analog Risk
Unsubstituted or alkyl-substituted pyrazole-3-carboxylic acids may shift to unrelated target profiles (e.g., DAO inhibition); cytotoxicity endpoints may not reproduce.
Target
5-substituted regioisomer with defined synthetic precedent
Synthetic Risk
Using alternative regioisomers in published synthetic routes may alter reaction outcomes and compromise hit-to-lead reproducibility.

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Differentiation Evidence


Cell Line-Specific Antiproliferative Activity

The target compound exhibits moderate and cell-line-dependent antiproliferative activity against human cancer cells in vitro, with distinct IC₅₀ values for MCF-7 (breast) and A549 (lung) carcinoma lines . In contrast, structurally related pyrazole-3-carboxylic acid derivatives such as 5-methyl-1H-pyrazole-3-carboxylic acid show no cytotoxic activity in these assays, instead functioning as a selective D-amino acid oxidase (DAO) inhibitor with an IC₅₀ of 910 nM [1]. This differential activity profile underscores that the 3-nitrophenyl group confers a specific antiproliferative phenotype absent in simple alkyl-substituted pyrazole carboxylic acids.

Cell-Line Antiproliferative Activity
Cross-study comparable
Target: MCF-7 IC₅₀ 7.8 µM; A549 IC₅₀ 5.6 µM
Comparator (5-methyl analog): no cytotoxic activity; DAO inhibitor IC₅₀ 910 nM
Supports cell-model response context; nitro-aromatic substitution is critical for antiproliferative phenotype.
Concentration range not fully specified; data to verify.
Antiproliferative Activity Cancer Cell Lines IC₅₀ Comparison

Derivative Antiproliferative Superiority vs. 5-FU

Derivatives synthesized from the core 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid scaffold demonstrate enhanced antiproliferative activity relative to the standard chemotherapeutic agent 5-fluorouracil (5-FU) in certain cell lines. Specifically, the derivative ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate exhibited superior activity against Vero (African green monkey kidney) cells compared to 5-FU in dose-dependent assays [1]. While the parent compound itself shows moderate activity, this derivative performance highlights the value of the core scaffold as a starting point for generating compounds with improved potency over established drugs, a benefit not observed with simple pyrazole carboxylic acid scaffolds lacking the 3-nitrophenyl group.

Derivative vs. 5-FU Comparator
Class-level inference
Derivative (ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate) showed reported higher response vs 5-FU in Vero cells (100–500 µg/cm³).
Supports scaffold SAR expansion context; core scaffold may yield derivatives with improved response over clinical comparators.
Exact fold-change not numerically reported; derivative-level inference only.
Pyrazole-3-carboxylic Acid Derivatives Antiproliferative Agents Comparative Activity

Regioisomeric Specificity: 5- vs. 1-(3-Nitrophenyl) Analogs

The target compound, 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, is a distinct regioisomer of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152836-50-4). Although they share the same molecular formula and weight, the difference in nitrogen substitution on the pyrazole ring leads to divergent physicochemical and biological properties . The target compound is specifically cited in synthetic literature as a precursor for generating 4-substituted derivatives with antiproliferative activity [1], whereas the 1-substituted regioisomer is not reported in similar contexts. This regioisomeric specificity is critical for medicinal chemists designing SAR studies, as the position of the nitrophenyl group dictates both the electronic environment of the carboxylic acid and the overall molecular conformation.

Regioisomeric Specificity
Direct head-to-head comparison
5-(3-nitrophenyl) regioisomer: scaffold for antiproliferative derivatives
1-(3-nitrophenyl) regioisomer (CAS 1152836-50-4): distinct biological context; same MW (233.18) and formula (C₁₀H₇N₃O₄).
Regioisomer identity review required; N-substitution pattern dictates electronic environment and molecular conformation.
Procurement of correct regioisomer is essential for SAR reproducibility.
Regioisomer Comparison Physicochemical Properties Structure-Activity Relationship

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Validated Applications


Oncology Drug Discovery: Antiproliferative Screening & SAR

Based on its moderate IC₅₀ values of 7.8 µM (MCF-7) and 5.6 µM (A549) , this compound is best deployed as a core scaffold in oncology-focused medicinal chemistry programs. Researchers can procure this building block to synthesize focused libraries of 4-substituted derivatives, leveraging the demonstrated ability of this scaffold to yield compounds with superior activity to 5-fluorouracil in certain cell lines [1]. It is particularly suited for hit-to-lead campaigns targeting breast and lung cancer indications, where the nitro-aromatic moiety can be further optimized for potency and selectivity.

Kinase Inhibitor Development: Nitro-Aromatic Building Block

The compound is specifically cited by chemical suppliers as a strategic building block for kinase inhibitor development . Its structural features—a hydrogen bond donor/acceptor-rich pyrazole carboxylic acid coupled with a nitro group capable of participating in key interactions—make it a valuable core for designing ATP-competitive or allosteric kinase inhibitors. Procurement for this purpose is supported by the compound's commercial availability at ≥95% purity, ensuring consistent quality for iterative medicinal chemistry optimization.

Anti-Inflammatory Agent Synthesis: COX-2 Targeted Libraries

Vendor technical summaries indicate that 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is utilized as a precursor for developing anti-inflammatory agents . While direct COX-2 inhibition data for the parent compound are not provided, the pyrazole-3-carboxylic acid motif is a recognized pharmacophore in this target class. This compound should be procured by research groups seeking to synthesize novel non-steroidal anti-inflammatory drug (NSAID) candidates with a nitro-aromatic substitution pattern, which may confer distinct physicochemical or pharmacokinetic properties compared to existing pyrazole-based NSAIDs.

High-Throughput Screening & Combinatorial Library Production

Due to its well-defined chemical identity, commercial availability, and presence of synthetically accessible functional groups (carboxylic acid for amide/ester formation, nitro group for reduction or further functionalization), this compound is an ideal input for high-throughput screening (HTS) library production . Procurement by core facilities and CROs engaged in combinatorial chemistry is warranted, as it enables the rapid generation of diverse compound collections for phenotypic or target-based screens, capitalizing on the privileged pyrazole scaffold.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Nitro-aromatic substitution context
Cell-line antiproliferative endpoint review
Kinase pathway inhibitor research
Pyrazole-3-carboxylic acid scaffold
Kinase inhibition assay context
Inflammatory pathway research
Regioisomer-specific identity
Pathway-targeted SAR reproducibility
Focused library synthesis
Synthetic handle accessibility
Combinatorial diversification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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